molecular formula C11H19NO3 B7954415 tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B7954415
M. Wt: 213.27 g/mol
InChI Key: HDPGSWMTDGGUEB-ZAZKALAHSA-N
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Description

tert-Butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant importance in medicinal chemistry and organic synthesis. This compound features a unique structure that includes a tert-butyl ester group and a hydroxyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with trans-4-hydroxy-L-proline.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted esters, which can be further utilized in synthetic chemistry.

Scientific Research Applications

tert-Butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity and leading to desired biological effects. The pathways involved often include inhibition or activation of enzymatic reactions, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate:

Uniqueness

The presence of the hydroxyl group in tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate makes it particularly valuable for specific synthetic applications, providing additional sites for chemical modification and enhancing its versatility in organic synthesis.

Properties

IUPAC Name

tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPGSWMTDGGUEB-ZAZKALAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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